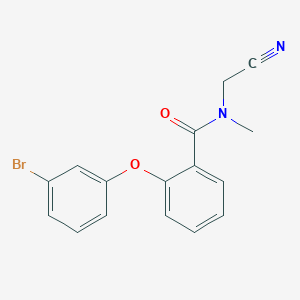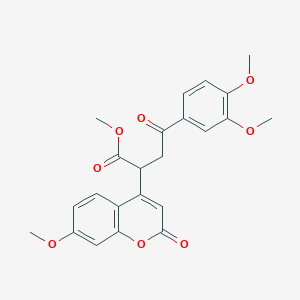
methyl 4-(3,4-dimethoxyphenyl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)-4-oxobutanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-(3,4-dimethoxyphenyl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)-4-oxobutanoate is a complex organic compound that features a combination of aromatic and heterocyclic structures
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(3,4-dimethoxyphenyl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)-4-oxobutanoate typically involves multi-step organic reactions. A common synthetic route includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde and 7-methoxy-4-chromone.
Condensation Reaction: The initial step often involves a condensation reaction between 3,4-dimethoxybenzaldehyde and a suitable ester, forming an intermediate.
Cyclization: The intermediate undergoes cyclization to form the chromone ring structure.
Esterification: The final step involves esterification to introduce the methyl ester group, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Conditions involving halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols or reduced aromatic compounds.
Substitution: Introduction of halogens, nitro groups, or other functional groups.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, derivatives of this compound may exhibit biological activity, making them candidates for drug development. Studies may focus on their interactions with biological targets such as enzymes or receptors.
Medicine
Potential medicinal applications include the development of new pharmaceuticals. The compound’s structure suggests it could be modified to enhance its pharmacological properties, such as anti-inflammatory or anticancer activity.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional groups.
作用机制
The mechanism of action of methyl 4-(3,4-dimethoxyphenyl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)-4-oxobutanoate would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, inhibiting their activity or modulating signaling pathways. The presence of methoxy and carbonyl groups suggests potential interactions through hydrogen bonding or hydrophobic interactions.
相似化合物的比较
Similar Compounds
Methyl 4-(3,4-dimethoxyphenyl)-4-oxobutanoate: Lacks the chromone ring, making it less complex.
7-Methoxy-4-chromone: Contains the chromone structure but lacks the additional aromatic ring and ester group.
3,4-Dimethoxybenzaldehyde: A simpler aromatic compound without the chromone and ester functionalities.
Uniqueness
Methyl 4-(3,4-dimethoxyphenyl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)-4-oxobutanoate is unique due to its combination of aromatic and heterocyclic structures, which confer distinct chemical and physical properties. This makes it a versatile compound for various applications in research and industry.
属性
IUPAC Name |
methyl 4-(3,4-dimethoxyphenyl)-2-(7-methoxy-2-oxochromen-4-yl)-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O8/c1-27-14-6-7-15-16(12-22(25)31-20(15)10-14)17(23(26)30-4)11-18(24)13-5-8-19(28-2)21(9-13)29-3/h5-10,12,17H,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZKYKIFYRIXXFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC(=O)O2)C(CC(=O)C3=CC(=C(C=C3)OC)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(4-bromophenyl)-5-(2-chloro-6-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2654626.png)
![N-[(4-methoxyphenyl)methyl]-2-[5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)-3H,4H-thieno[2,3-d]pyrimidin-3-yl]acetamide](/img/structure/B2654627.png)
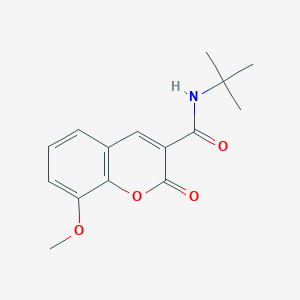
![2-((1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)oxy)benzo[d]oxazole](/img/structure/B2654633.png)
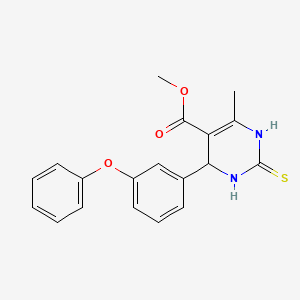
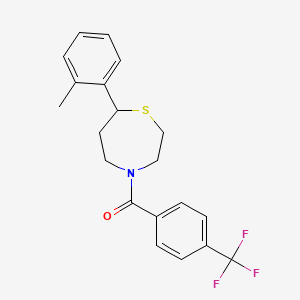


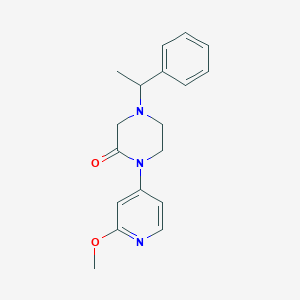
![3-[(3-Chlorophenyl)formamido]propanoic acid](/img/structure/B2654640.png)
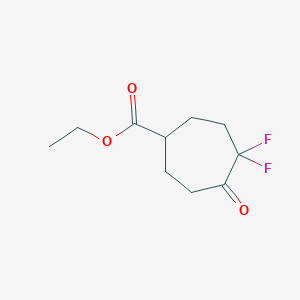

![1-(9H-carbazol-9-yl)-3-[(2-methylpropyl)amino]propan-2-ol](/img/structure/B2654645.png)
